

Application Notes and Protocols for Assessing Reglone®-Induced Leaf Desiccation In Vivo

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Compound of Interest

Compound Name: *Reglone*

Cat. No.: *B022050*

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Introduction

Reglone®, with the active ingredient diquat, is a non-selective, contact herbicide used for pre-harvest desiccation of various crops.[1][2][3] Its mode of action involves the rapid disruption of plant cell membranes, leading to quick water loss and desiccation of foliage.[4] This process is initiated by the interference of diquat with photosystem I (PSI) in the chloroplasts. In the presence of light, diquat accepts electrons from PSI and transfers them to molecular oxygen, generating reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[4][5] These highly reactive molecules cause lipid peroxidation and the breakdown of cell membranes, resulting in rapid cell leakage and tissue death, which is visually observed as necrosis and desiccation.[6]

Accurate in vivo assessment of **Reglone®**-induced leaf desiccation is crucial for optimizing its use, understanding plant physiological responses to oxidative stress, and for the development of new herbicidal compounds or crop varieties with enhanced tolerance. These application notes provide detailed protocols for various methods to quantify the extent of leaf desiccation.

Key Assessment Methodologies

Several methods can be employed to assess the physiological effects of **Reglone®** on plant leaves. These range from simple visual scoring to more quantitative biophysical and

biochemical assays. The choice of method will depend on the specific research objectives, available equipment, and the desired level of detail.

- Visual Assessment of Necrosis: A straightforward method to evaluate the extent of leaf tissue death.
- Electrolyte Leakage Assay: Measures the integrity of the cell membrane by quantifying the leakage of ions from damaged cells.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Chlorophyll Fluorescence Analysis: A non-invasive technique to assess the efficiency of the photosynthetic apparatus, which is a primary target of **Reglone®**.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Quantification of Reactive Oxygen Species (ROS): Directly measures the molecules responsible for the cellular damage induced by **Reglone®**.

Experimental Protocols

Protocol 1: **Reglone®** Application for In Vivo Leaf Desiccation Studies

This protocol outlines the general procedure for applying **Reglone®** to plants to induce leaf desiccation under controlled experimental conditions.

Materials:

- **Reglone®** herbicide (containing diquat)
- Non-ionic surfactant
- Pressurized sprayer with a suitable nozzle for uniform coverage
- Personal Protective Equipment (PPE): gloves, goggles, lab coat
- Well-watered, healthy plants of the target species, grown under controlled conditions (e.g., growth chamber or greenhouse)

Procedure:

- **Plant Preparation:** Use healthy, actively growing plants of a consistent developmental stage for the experiment. Ensure plants are well-watered prior to treatment to avoid drought stress, which can affect herbicide uptake and response.^[13]
- **Herbicide Solution Preparation:** Prepare the **Reglone®** spray solution according to the desired concentration. A typical application rate for experimental purposes might range from 0.5 to 2.3 L/ha, which needs to be calculated and diluted to an appropriate volume for the sprayer.^{[2][14]} Add a non-ionic surfactant as recommended by the product label to improve coverage.^[13]
- **Application:**
 - Wear appropriate PPE.
 - Apply the **Reglone®** solution to the plant foliage using a sprayer, ensuring uniform and complete coverage of the leaves.
 - For optimal uptake, it is often recommended to apply **Reglone®** in the evening or on a cloudy day to allow the product to spread over the leaf surface before the rapid onset of photosynthesis-driven desiccation.^{[2][15]}
 - Include a control group of plants sprayed only with water and the surfactant.
- **Post-Application Conditions:** Maintain the plants under their normal growth conditions with an appropriate light/dark cycle, as light is essential for **Reglone's** herbicidal activity.^[4]
- **Assessment:** Perform assessments at specific time points after application (e.g., 12, 24, 48, 72 hours) using the protocols described below.

Protocol 2: Visual Assessment of Leaf Necrosis

Materials:

- **Reglone®**-treated and control plants
- Digital camera
- Image analysis software (e.g., ImageJ)

- Rating scale (optional)

Procedure:

- Visual Scoring (Qualitative):
 - At predetermined time points, visually inspect the leaves of treated and control plants.
 - Score the percentage of necrotic (brown, desiccated) area on each leaf or the whole plant using a predefined rating scale (e.g., 0 = no damage, 1 = 1-25% necrosis, 2 = 26-50% necrosis, 3 = 51-75% necrosis, 4 = 76-100% necrosis).
- Image Analysis (Quantitative):
 - Photograph the leaves or whole plants under consistent lighting conditions.
 - Use image analysis software to quantify the necrotic area.
 - ImageJ Protocol:
 1. Open the image in ImageJ.
 2. Convert the image to a suitable color space (e.g., HSB) to better differentiate between healthy green tissue and necrotic brown tissue.[\[16\]](#)
 3. Use the "Threshold Color" tool to select and isolate the necrotic areas.
 4. Measure the area of the selected necrotic regions.
 5. Measure the total leaf area.
 6. Calculate the percentage of necrotic area: $(\text{Necrotic Area} / \text{Total Leaf Area}) * 100$.

Protocol 3: Electrolyte Leakage Assay

This assay quantifies cell membrane damage by measuring the leakage of electrolytes into deionized water.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Leaf samples from **Reglone®**-treated and control plants
- Cork borer (e.g., 5 mm diameter)
- Test tubes or multi-well plates
- Deionized water
- Conductivity meter
- Shaker or rocker
- Water bath or autoclave

Procedure:

- **Sample Collection:** Collect leaf discs of a uniform size from a consistent position on the leaves of both treated and control plants, avoiding major veins.[7]
- **Washing:** Place a set number of leaf discs (e.g., 5-10) into a test tube containing a known volume of deionized water (e.g., 10 mL). Gently agitate for a few minutes to wash off surface contaminants and electrolytes released from cut cells.
- **Initial Incubation:** Discard the wash water and replace it with a fresh, known volume of deionized water. Incubate the samples at room temperature on a shaker for a set period (e.g., 2-4 hours).
- **First Conductivity Measurement (C1):** After incubation, gently swirl the tubes and measure the electrical conductivity of the solution using a calibrated conductivity meter.
- **Total Electrolyte Measurement (C2):** To release all electrolytes, kill the leaf tissue by autoclaving the tubes or by incubating them in a boiling water bath for 15-20 minutes. Allow the tubes to cool to room temperature.
- **Second Conductivity Measurement (C2):** Measure the electrical conductivity of the solution again.
- **Calculation:** Calculate the percentage of electrolyte leakage as: $(C1 / C2) * 100$.

Protocol 4: Chlorophyll Fluorescence Measurement

This protocol measures the maximum quantum efficiency of Photosystem II (PSII), a sensitive indicator of photosynthetic stress.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- **Reglone®**-treated and control plants
- A portable chlorophyll fluorometer (e.g., a PAM fluorometer)
- Leaf clips

Procedure:

- Dark Adaptation: Attach leaf clips to the leaves to be measured and allow them to dark-adapt for at least 20-30 minutes. This ensures that all reaction centers of PSII are open.[\[10\]](#)
- Measurement:
 - Place the fiber optic probe of the fluorometer over the leaf clip.
 - Measure the minimal fluorescence (F_0) by applying a weak measuring beam.
 - Apply a short, saturating pulse of high-intensity light to measure the maximum fluorescence (F_m).
- Calculation: The fluorometer software will typically automatically calculate the maximum quantum efficiency of PSII (F_v/F_m) using the formula: $F_v/F_m = (F_m - F_0) / F_m$.
- Data Collection: Take measurements from several leaves per plant and several plants per treatment at each time point. A significant decrease in the F_v/F_m ratio in treated plants compared to controls indicates stress on the photosynthetic apparatus.[\[19\]](#)

Protocol 5: Quantification of Hydrogen Peroxide (H_2O_2)

This protocol describes a colorimetric method for quantifying H_2O_2 , a major ROS produced following **Reglone®** treatment.[\[20\]](#)

Materials:

- Leaf samples from **Reglone®**-treated and control plants
- Trichloroacetic acid (TCA)
- Potassium phosphate buffer
- Potassium iodide (KI)
- Spectrophotometer
- Mortar and pestle
- Centrifuge

Procedure:

- **Sample Homogenization:** Homogenize a known weight of leaf tissue (e.g., 0.1 g) in an ice-cold mortar and pestle with a small volume of TCA (e.g., 1 mL of 0.1% w/v).
- **Centrifugation:** Transfer the homogenate to a microcentrifuge tube and centrifuge at 12,000 x g for 15 minutes at 4°C.
- **Reaction Mixture:** In a new tube, mix a volume of the supernatant (e.g., 0.5 mL) with potassium phosphate buffer (e.g., 0.5 mL of 10 mM, pH 7.0) and KI solution (e.g., 1 mL of 1 M).
- **Incubation:** Incubate the reaction mixture in the dark for 1 hour.
- **Spectrophotometry:** Measure the absorbance of the solution at 390 nm using a spectrophotometer.
- **Quantification:** Calculate the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂. Express the results as µmol per gram of fresh weight.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained using the protocols described above.

Table 1: Visual Assessment of Leaf Necrosis (%)

Time After Treatment	Control	Reglone® (0.5 L/ha)	Reglone® (1.0 L/ha)	Reglone® (2.0 L/ha)
12 hours	0%	15%	35%	50%
24 hours	0%	40%	70%	85%
48 hours	0%	80%	95%	98%
72 hours	0%	95%	98%	100%

Table 2: Electrolyte Leakage (%)

Time After Treatment	Control	Reglone® (1.0 L/ha)
12 hours	5%	30%
24 hours	6%	65%
48 hours	5%	85%

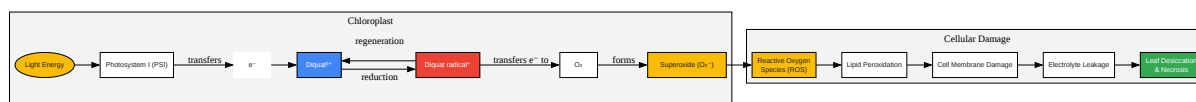
Table 3: Chlorophyll Fluorescence (F_v/F_m)

Time After Treatment	Control	Reglone® (1.0 L/ha)
12 hours	0.82	0.65
24 hours	0.81	0.30
48 hours	0.82	0.05

Table 4: Hydrogen Peroxide Content ($\mu\text{mol/g FW}$)

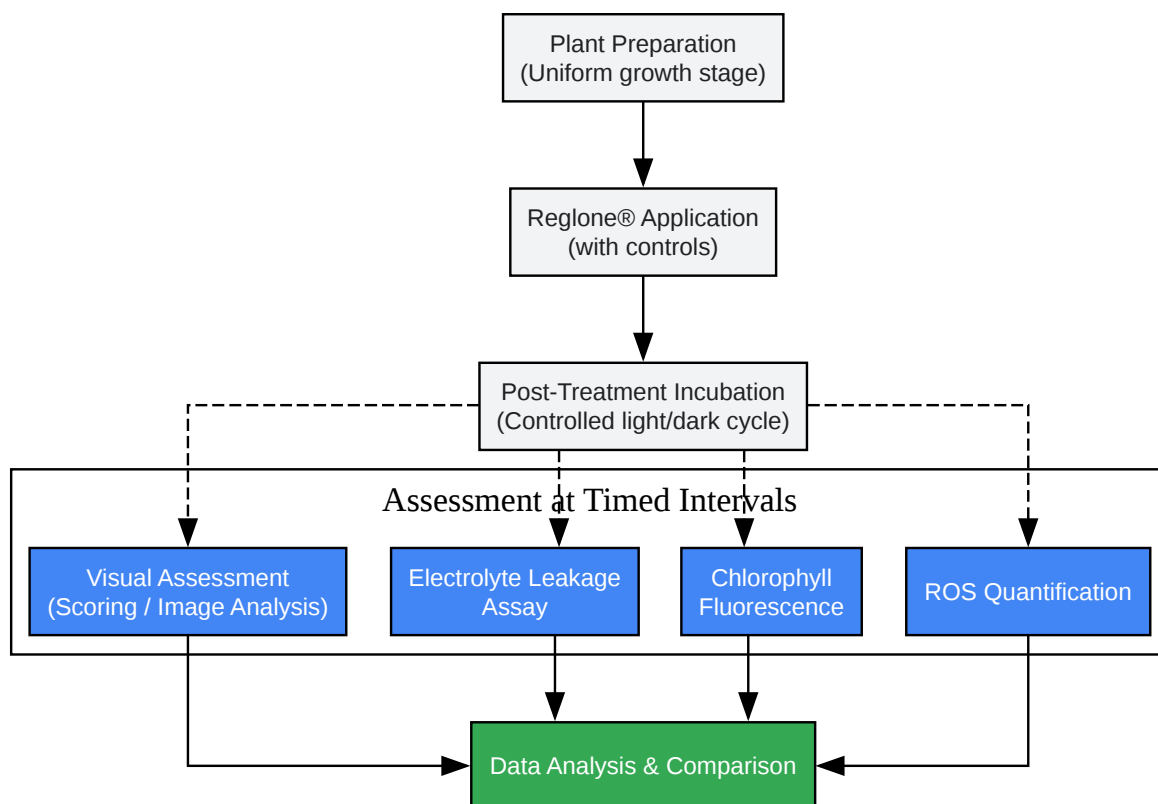
Time After Treatment	Control	Reglone® (1.0 L/ha)
6 hours	2.5	8.0
12 hours	2.3	15.5
24 hours	2.6	12.0

Visualizations



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Caption: Mechanism of **Reglone®** (diquat)-induced leaf desiccation.



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